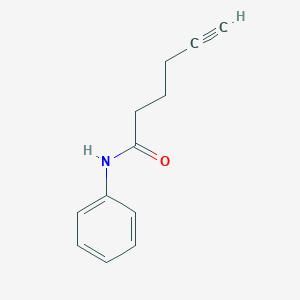

5-Hexynamide, N-phenyl-

Description

BenchChem offers high-quality 5-Hexynamide, N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexynamide, N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

864936-03-8 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-phenylhex-5-ynamide |

InChI |

InChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h1,4,6-9H,3,5,10H2,(H,13,14) |

InChI Key |

JNOYSVJWTMTJEN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Potential of 5-Hexynamide, N-phenyl-: A Molecule at the Crossroads of Bioactivity and Material Science

While specific research on 5-Hexynamide, N-phenyl- remains notably absent from the current scientific literature, its structural features—a terminal alkyne and an N-phenyl amide—position it as a molecule of significant interest with a landscape of potential applications spanning drug discovery, chemical biology, and materials science. The lack of direct studies necessitates a predictive analysis based on the well-established functionalities it possesses. This technical guide will, therefore, explore the hypothetical research applications of 5-Hexynamide, N-phenyl-, drawing parallels from existing knowledge of related compounds and the versatile chemistry of its constituent functional groups.

Core Structural Features and Their Implications

5-Hexynamide, N-phenyl- is characterized by two key reactive moieties:

-

A Terminal Alkyne: This functional group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The terminal alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling its conjugation to a wide array of molecules, including biomolecules and synthetic polymers.[1][2]

-

An N-phenyl Amide: The amide bond is a fundamental component of peptides and proteins and is prevalent in a vast number of biologically active compounds and pharmaceuticals.[3][4][5] The phenyl group attached to the nitrogen atom influences the compound's lipophilicity and potential for aromatic interactions, which can be crucial for target binding in biological systems.

Potential Research Applications

The unique combination of a terminal alkyne and an N-phenyl amide in 5-Hexynamide, N-phenyl- opens the door to several exciting research avenues.

Drug Discovery and Chemical Biology

The terminal alkyne serves as a versatile handle for various applications in drug discovery and chemical biology.

-

Target Identification and Validation: 5-Hexynamide, N-phenyl- could be utilized as a chemical probe. If a related analogue demonstrates biological activity, introducing the terminal alkyne would allow for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. These tagged probes can then be used in cellular and in vivo imaging studies to identify the molecular targets of the compound.

-

Fragment-Based Drug Discovery (FBDD): The N-phenyl amide portion of the molecule could act as a fragment that binds to a specific pocket in a protein target. The terminal alkyne provides a vector for growing the fragment into a more potent lead compound by linking it to other molecular fragments.

-

Bioorthogonal Chemistry: The terminal alkyne can be used in bioorthogonal labeling studies.[1] For instance, if 5-Hexynamide, N-phenyl- were to be metabolically incorporated into a biological system, the alkyne group would allow for the visualization and tracking of its metabolic fate.

A hypothetical workflow for utilizing 5-Hexynamide, N-phenyl- as a chemical probe is outlined below:

Figure 1: A conceptual workflow for the application of 5-Hexynamide, N-phenyl- as a chemical probe for target identification.

Materials Science and Polymer Chemistry

The terminal alkyne functionality makes 5-Hexynamide, N-phenyl- a valuable building block for the synthesis of novel polymers and functional materials.

-

Polymer Synthesis: The compound can be polymerized through alkyne-based polymerization methods to create polymers with pendant N-phenyl amide groups. These groups could impart specific properties to the polymer, such as altered solubility, thermal stability, or the ability to engage in hydrogen bonding.

-

Surface Functionalization: The alkyne group can be used to graft 5-Hexynamide, N-phenyl- onto the surface of materials that have been pre-functionalized with azide groups. This would allow for the modification of surface properties, such as hydrophobicity or biocompatibility.

An experimental workflow for surface functionalization is depicted below:

References

A Comprehensive Guide to the Theoretical and Molecular Modeling of 5-Hexynamide, N-phenyl-

Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific theoretical calculations or molecular modeling studies for 5-Hexynamide, N-phenyl-. The following guide, therefore, presents a generalized, state-of-the-art methodology for conducting such an investigation. It is intended to serve as a detailed framework for researchers and scientists in the field of computational chemistry and drug development.

This whitepaper outlines a robust computational workflow for the complete theoretical characterization of 5-Hexynamide, N-phenyl-. It covers geometry optimization, vibrational analysis, electronic property prediction, and a potential molecular docking workflow, providing a comprehensive blueprint for analysis.

Theoretical Framework & Computational Methods

The initial step in the computational analysis of a molecule like 5-Hexynamide, N-phenyl- is the optimization of its three-dimensional structure to find the lowest energy conformation. Density Functional Theory (DFT) is a highly effective method for this purpose, offering a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Methodology: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, suitable for capturing the electronic structure of the molecule accurately.

-

Procedure:

-

The initial structure of N-phenyl-5-hexynamide is drawn using a molecular editor (e.g., GaussView, Avogadro).

-

A geometry optimization calculation is performed to locate the global minimum on the potential energy surface.

-

A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR, Raman).

-

Solvation effects can be modeled using a continuum model like the Polarization Continuum Model (PCM).

-

Predicted Molecular Properties

The following tables present hypothetical, yet realistic, data that would be expected from the computational analysis described above.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C≡C | 1.208 | |

| C=O | 1.235 | |

| N-H | 1.012 | |

| C-N (Amide) | 1.358 | |

| C-C (Phenyl) | 1.395 (avg.) | |

| **Bond Angles (°) ** | ||

| C-C≡C | 178.5 | |

| O=C-N | 123.1 | |

| C-N-H | 120.5 | |

| Dihedral Angles (°) | ||

| O=C-N-C(Phenyl) | 179.2 | |

| H-N-C-C(Phenyl) | 5.4 |

Table 2: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3415 |

| C≡C Stretch | Alkyne | 2125 |

| C=O Stretch | Amide I | 1688 |

| N-H Bend | Amide II | 1540 |

| C-N Stretch | Amide III | 1260 |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.78 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 5.83 |

Molecular Modeling and Interaction Analysis

To explore the potential biological activity of 5-Hexynamide, N-phenyl-, molecular docking simulations can be performed. This involves docking the optimized ligand structure into the binding site of a target protein.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, Schrödinger Maestro, or similar.

-

Procedure:

-

Receptor Preparation: A protein target is selected. The crystal structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The DFT-optimized structure of 5-Hexynamide, N-phenyl- is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A docking grid box is defined around the active site of the receptor.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity.

-

Analysis: The resulting poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Visualized Workflows

The following diagrams illustrate the logical flow of the computational procedures described in this guide.

Caption: Computational chemistry workflow for N-phenyl-5-hexynamide.

Caption: Logical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

An In-depth Technical Guide to N-phenyl-5-hexynamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-phenyl-5-hexynamide is a novel compound that is not extensively characterized in the current scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and predicted properties. The experimental protocols described herein are proposed methodologies and should be adapted and optimized under appropriate laboratory settings.

Introduction

N-phenyl-5-hexynamide is a molecule of interest that combines the structural features of a terminal alkyne and an N-phenyl amide. The N-phenyl amide moiety is a common scaffold in a variety of pharmacologically active compounds, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The terminal alkyne group is a versatile functional group in organic synthesis, particularly in "click chemistry" for bioconjugation and drug discovery applications. The unique combination of these two functionalities in N-phenyl-5-hexynamide makes it a promising candidate for further investigation in medicinal chemistry and materials science.

This technical guide provides a detailed literature review and background on N-phenyl-5-hexynamide, focusing on its synthesis, predicted physicochemical properties, and potential biological significance.

Physicochemical Properties of Starting Materials

The synthesis of N-phenyl-5-hexynamide would logically proceed from 5-hexynoic acid and aniline. The properties of these precursors are well-documented and are summarized below.

Table 1: Physicochemical Properties of 5-Hexynoic Acid

| Property | Value | Reference(s) |

| CAS Number | 53293-00-8 | [4][5][6] |

| Molecular Formula | C₆H₈O₂ | [4][6] |

| Molecular Weight | 112.13 g/mol | [4][6] |

| Appearance | Clear yellow liquid | [5] |

| Melting Point | 27 °C | [4] |

| Boiling Point | 224-225 °C | [5][6] |

| Density | 1.016 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.449 | [5][6] |

| Solubility | Miscible with water | [5] |

Table 2: Physicochemical Properties of Aniline

| Property | Value | Reference(s) |

| CAS Number | 62-53-3 | [7] |

| Molecular Formula | C₆H₅NH₂ | [1][7] |

| Molecular Weight | 93.13 g/mol | [7] |

| Appearance | Colorless to pale yellow oily liquid | [1][2] |

| Melting Point | -6.3 °C | [1][7] |

| Boiling Point | 184.13 °C | [1][7] |

| Density | 1.0297 g/mL | [1][7] |

| Solubility in water | 3.6 g/100 mL at 20 °C | [7] |

| Basicity (pKa of conjugate acid) | 4.6 | [1] |

Proposed Synthesis of N-phenyl-5-hexynamide

The most direct route for the synthesis of N-phenyl-5-hexynamide is the coupling of 5-hexynoic acid and aniline. This can be achieved through the formation of a more reactive carboxylic acid derivative, such as an acid chloride, or by using a coupling agent to facilitate the direct amidation. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) is a common and effective method for forming amide bonds under mild conditions.[4][8]

Experimental Protocol: DCC-Mediated Amide Coupling

This protocol describes a proposed method for the synthesis of N-phenyl-5-hexynamide using DCC as a coupling agent.

Materials:

-

5-Hexynoic acid

-

Aniline

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexynoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add aniline (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure N-phenyl-5-hexynamide.

Predicted Physicochemical and Spectroscopic Properties

The properties of N-phenyl-5-hexynamide can be predicted based on the known characteristics of N-phenyl amides and alkynes.

Table 3: Predicted Physicochemical Properties of N-phenyl-5-hexynamide

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₃NO | From the structures of the reactants |

| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | N-phenylhexanamide is a solid with a melting point of 94-95 °C[9] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone), sparingly soluble in water | Typical for N-phenyl amides |

| Polarity | Polar molecule | Due to the amide functional group |

Predicted Spectroscopic Data

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C≡C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹. This may overlap with the N-H stretch.

-

C≡C stretch: A weak but sharp peak around 2100 cm⁻¹.

-

C=O stretch (amide I band): A strong, sharp peak around 1660 cm⁻¹.

-

N-H bend (amide II band): A peak around 1540 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic protons (C₆H₅): Multiplets in the range of δ 7.0-7.6 ppm (5H).

-

Amide proton (NH): A broad singlet in the range of δ 7.5-8.5 ppm (1H).

-

Alkyne proton (C≡CH): A triplet around δ 1.9-2.1 ppm (1H).

-

Methylene protons adjacent to the carbonyl (CH₂CO): A triplet around δ 2.2-2.4 ppm (2H).

-

Methylene protons adjacent to the alkyne (CH₂C≡C): A triplet of doublets around δ 2.1-2.3 ppm (2H).

-

Central methylene protons (CH₂CH₂CH₂): A multiplet around δ 1.7-1.9 ppm (2H).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl carbon (C=O): A peak around δ 170 ppm.

-

Aromatic carbons (C₆H₅): Peaks in the range of δ 120-140 ppm.

-

Alkyne carbons (C≡C): Two peaks, one around δ 83 ppm (quaternary) and one around δ 69 ppm (terminal).

-

Aliphatic carbons (CH₂): Peaks in the range of δ 18-40 ppm.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A peak at m/z = 187.

-

Key Fragmentation Patterns: Fragments corresponding to the loss of the propyl-alkyne chain, cleavage of the amide bond, and fragmentation of the phenyl group. The "nitrogen rule" applies, so an odd molecular weight is expected for a molecule with one nitrogen atom.[10]

-

Potential Biological Activities and Applications

While no biological data exists for N-phenyl-5-hexynamide, the presence of the N-phenyl amide moiety suggests potential pharmacological relevance. Phenolamides, which are structurally related, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] Amide-containing compounds are also investigated for their cytotoxic effects against various cancer cell lines.[7][11][12]

The terminal alkyne group makes N-phenyl-5-hexynamide a suitable candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This would allow for its conjugation to biomolecules, fluorescent tags, or solid supports, facilitating studies in chemical biology and drug delivery.

Conclusion

N-phenyl-5-hexynamide represents an intriguing, yet underexplored, chemical entity. This guide has provided a theoretical framework for its synthesis and characterization based on established chemical knowledge of its constituent functional groups. The combination of a pharmacologically relevant N-phenyl amide and a synthetically versatile terminal alkyne suggests that N-phenyl-5-hexynamide could be a valuable building block for the development of new therapeutic agents and chemical probes. Further experimental investigation is warranted to validate the proposed synthetic route, confirm the predicted properties, and explore the potential biological activities of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolamides: Plant specialized metabolites with a wide range of promising pharmacological and health-promoting interests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Modulating the cytotoxicity of DNA alkylators through intramolecular deactivation - American Chemical Society [acs.digitellinc.com]

- 6. Khan Academy [khanacademy.org]

- 7. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Hexanamide, N-phenyl- [webbook.nist.gov]

- 10. uni-saarland.de [uni-saarland.de]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hexynamide, N-phenyl- via Amide Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-phenyl-5-hexynamide, a valuable building block in organic synthesis and medicinal chemistry. The synthesis is achieved through the amide coupling of 5-hexynoic acid and aniline. Two common and effective coupling protocols are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another employing the highly efficient reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Due to the reduced nucleophilicity of aniline, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields. This note offers a comparative overview of these methods, detailed step-by-step experimental procedures, and a summary of representative quantitative data.

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. The formation of amides from carboxylic acids and amines is a critical transformation, and numerous reagents and protocols have been developed to facilitate this reaction. The synthesis of alkynamides, such as N-phenyl-5-hexynamide, provides a versatile scaffold for further chemical elaboration, including click chemistry, cyclization reactions, and the introduction of complex molecular architectures.

The coupling of aniline, an aromatic amine, with carboxylic acids can be challenging due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its nucleophilicity.[1][2] This often necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields. This application note details two robust methods for the synthesis of N-phenyl-5-hexynamide, providing researchers with reliable protocols for accessing this and similar compounds.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-phenyl-5-hexynamide using two different amide coupling protocols. These values are illustrative and may vary based on the specific reaction scale and purity of reagents.

| Coupling Protocol | Coupling Reagent(s) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |

| Protocol 1 | EDC / HOBt | DIPEA | CH₂Cl₂ | 24 | 25 (rt) | 75 |

| Protocol 2 | HATU | DIPEA | DMF | 4 | 25 (rt) | 90 |

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, particularly with HATU. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the carbodiimide EDC in the presence of the activating agent HOBt.

Reagents:

-

5-Hexynoic acid

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (saturated NaCl (aq))

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of 5-hexynoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) are added aniline (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

The mixture is stirred at room temperature for 10 minutes.

-

EDC (1.2 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-5-hexynamide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs the highly efficient uronium-based coupling reagent HATU.

Reagents:

-

5-Hexynoic acid

-

Aniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated NaCl (aq))

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of 5-hexynoic acid (1.0 eq) in anhydrous DMF are added HATU (1.1 eq) and DIPEA (2.0 eq).

-

The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Aniline (1.0 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 4 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed several times with water and then with brine to remove DMF and other water-soluble components.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield N-phenyl-5-hexynamide.

Visualizations

Caption: General workflow for the amide coupling synthesis of N-phenyl-5-hexynamide.

Caption: Simplified signaling pathway for the EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols: 5-Hexynamide, N-phenyl- as a Potential Building Block in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific documented applications, experimental protocols, or quantitative data for the use of 5-Hexynamide, N-phenyl- as a building block in organic synthesis. The following application notes and protocols are therefore presented as a prospective guide based on the known reactivity of related terminal alkynes and N-phenyl amides. The experimental details provided are illustrative and would require optimization and validation in a research setting.

Introduction

5-Hexynamide, N-phenyl- possesses two key functional groups that make it a potentially versatile building block in organic synthesis: a terminal alkyne and an N-phenyl amide. The terminal alkyne offers a rich platform for a variety of transformations, including carbon-carbon bond formation, cycloadditions, and metal-catalyzed couplings. The N-phenyl amide moiety can influence the reactivity of the alkyne and can itself participate in cyclization reactions or serve as a directing group. This combination of functionalities suggests potential applications in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Potential Synthetic Applications

The strategic placement of the terminal alkyne and the N-phenyl amide in 5-Hexynamide, N-phenyl- opens up possibilities for a range of intramolecular and intermolecular transformations.

Intramolecular Cyclization Reactions

The linear C6 backbone of 5-Hexynamide, N-phenyl- is well-suited for intramolecular cyclization reactions to form five- and six-membered rings, which are prevalent motifs in bioactive molecules.

-

Radical Cyclization: The terminal alkyne can act as a radical acceptor. Initiation of a radical at a position alpha to the amide nitrogen could lead to the formation of lactams.

-

Transition Metal-Catalyzed Cyclization: Various transition metals, such as gold, platinum, palladium, and copper, are known to catalyze the intramolecular hydroamination or hydroarylation of alkynes. In the case of 5-Hexynamide, N-phenyl-, this could lead to the synthesis of substituted piperidones or other nitrogen-containing heterocycles.

-

Acid-Catalyzed Cyclization: Protic or Lewis acids could potentially promote the cyclization of the N-phenyl group onto the activated alkyne, leading to the formation of quinoline derivatives.

Intermolecular Reactions

The terminal alkyne of 5-Hexynamide, N-phenyl- can participate in a variety of intermolecular reactions to build more complex molecular architectures.

-

Click Chemistry: As a terminal alkyne, it is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for its conjugation to other molecules containing an azide functionality to form 1,2,3-triazoles.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides would allow for the extension of the carbon chain and the introduction of aromatic or vinylic substituents.

-

Other Alkyne Reactions: The terminal alkyne can undergo a host of other classical alkyne transformations, such as hydration, hydrohalogenation, and C-H functionalization.

Hypothetical Experimental Protocols

The following protocols are illustrative examples of how 5-Hexynamide, N-phenyl- might be used in synthesis. These are not established procedures and would require significant optimization.

Protocol 1: Synthesis of a Substituted Piperidone via Gold-Catalyzed Intramolecular Hydroamination

This hypothetical protocol describes the cyclization of 5-Hexynamide, N-phenyl- to form a six-membered heterocyclic ring.

Reaction Scheme:

Figure 1: Gold-Catalyzed Intramolecular Hydroamination.

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-Hexynamide, N-phenyl- (1.0 eq).

-

Add a gold(I) catalyst, such as [Au(PPh₃)Cl]/AgOTf (5 mol%).

-

Add a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) to achieve a concentration of 0.1 M.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired substituted piperidone.

Hypothetical Data:

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | AuCl (5) | CH₂Cl₂ | 25 | 24 | 45 |

| 2 | [Au(PPh₃)Cl]/AgOTf (5) | Toluene | 80 | 12 | 78 |

| 3 | [Au(IPr)Cl]/AgOTf (5) | Acetonitrile | 60 | 18 | 85 |

Protocol 2: Synthesis of a 1,2,3-Triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol illustrates the use of 5-Hexynamide, N-phenyl- in a "click" reaction.

Workflow Diagram:

Figure 2: Workflow for CuAAC Reaction.

Procedure:

-

In a round-bottom flask, dissolve 5-Hexynamide, N-phenyl- (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting materials are consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 1,2,3-triazole.

Hypothetical Data:

| Entry | Azide Substrate | Time (h) | Yield (%) |

| 1 | Benzyl Azide | 4 | 95 |

| 2 | 4-Methoxybenzyl Azide | 4.5 | 92 |

| 3 | 1-Azidohexane | 6 | 88 |

Conclusion

Application Notes and Protocols for N-Phenyl Amides in Bioactive Molecule Development

Topic: "5-Hexynamide, N-phenyl-" for the development of bioactive molecules

Reference Compound: N-phenyl-2-(aniline) benzamide derivative (N53) and its hydrochloride salt (N53·HCl) are utilized here as exemplary molecules due to the wealth of available data on their synthesis, biological activity, and mechanism of action as dual inhibitors of Topo I and COX-2 for colon cancer therapy. This information serves as a practical guide for researchers interested in the broader class of N-phenyl amides.

Introduction

N-phenyl amides are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous bioactive molecules and approved drugs. Their synthetic tractability and ability to engage in key interactions with biological targets make them privileged structures in drug discovery. This document provides detailed application notes and protocols for the development of bioactive molecules based on an N-phenyl amide scaffold, using the potent anti-colon cancer agent N53 and its hydrochloride salt as a case study. N53 is a dual inhibitor of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), enzymes implicated in cancer progression and inflammation.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of N53 and N53·HCl against Colon Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) ± SD |

| N53·HCl | HT29 | 2.95 ± 0.08[1] |

| N53·HCl | RKO | 7.99 ± 0.85[1] |

| N53·HCl | HCT116 | 10.94 ± 1.30[1] |

Table 2: Pharmacokinetic Properties of N53 and N53·HCl in Rats (Oral Administration)

| Parameter | N53 | N53·HCl |

| T1/2 (h) | 10.78 | 22.29[1] |

| Cmax (ng/mL) | ~150 (estimated from graph) | ~300 (estimated from graph)[1] |

| AUC0–∞ (ng·h/mL) | ~1500 (estimated from graph) | ~4500 (estimated from graph)[1] |

Note: Cmax and AUC values are estimated from graphical representations in the source literature.

Table 3: In Vivo Anti-tumor Efficacy in a Colon Cancer Xenograft Mouse Model

| Treatment | Tumor Inhibition Rate (%) |

| N53 | 34.7[1] |

| N53·HCl | 53.7[1] |

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-2-(aniline) benzamide (N53)

This protocol describes a general synthetic route for N-phenyl-2-(aniline) benzamide derivatives.

Materials:

-

2-aminobenzoic acid

-

Aniline

-

Thionyl chloride (SOCl2)

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Acid Chloride Formation: To a solution of 2-aminobenzoic acid in DCM, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2 hours.

-

Amide Coupling: Cool the reaction mixture to 0 °C and add a solution of aniline and pyridine in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with a saturated NaHCO3 solution. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the N-phenyl-2-aminobenzamide intermediate.

-

Final Product Synthesis (Example of further modification as in N53): The intermediate can be further modified. For the synthesis of N53, a piperazine ring is introduced via subsequent reaction steps as detailed in the source literature[1][2].

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of N-phenyl amide derivatives against cancer cell lines.

Materials:

-

Colon cancer cell lines (e.g., HT29, RKO, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (e.g., N53·HCl) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 μM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 3: In Vivo Xenograft Model for Anti-tumor Efficacy

This protocol describes the evaluation of the in vivo anti-tumor activity of N-phenyl amide derivatives.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

Colon cancer cells (e.g., HT29)

-

Matrigel

-

Test compound (e.g., N53·HCl) formulated for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of colon cancer cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.

-

Drug Administration: Administer the test compound or vehicle control to the mice daily via oral gavage for a specified period (e.g., 2-3 weeks).

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor inhibition rate for the treatment group compared to the control group.

Visualizations

Signaling Pathway Diagram

Caption: Dual inhibition of Topo I and COX-2 by N53.

Experimental Workflow Diagram

Caption: Workflow for bioactive N-phenyl amide development.

References

Application Notes and Protocols for "5-Hexynamide, N-phenyl-" in Medicinal Chemistry Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Hexynamide, N-phenyl-, a versatile building block for the synthesis of chemical libraries in medicinal chemistry. The terminal alkyne functionality allows for its efficient incorporation into diverse molecular scaffolds, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The N-phenylamide moiety provides a rigid core and opportunities for establishing key interactions with biological targets.

Application: Combinatorial Library Synthesis via Click Chemistry

5-Hexynamide, N-phenyl- is an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening (HTS). The terminal alkyne serves as a "handle" for the CuAAC reaction, enabling the covalent linking of this building block to a wide array of azide-containing molecules. This modular approach allows for the rapid generation of a large number of distinct 1,2,3-triazole-containing compounds. The resulting triazole ring is not merely a linker but is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions with protein targets. Libraries of phenyl-1H-1,2,3-triazole derivatives have been investigated for various biological activities, including anti-inflammatory effects.

Experimental Protocols

Protocol 1: Synthesis of 5-Hexynamide, N-phenyl-

This protocol describes the synthesis of 5-Hexynamide, N-phenyl- from 5-hexynoic acid and aniline using a standard amide coupling reagent, HATU.

Materials:

-

5-Hexynoic acid

-

Aniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-hexynoic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add aniline (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-Hexynamide, N-phenyl-.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 75-90%

Protocol 2: Synthesis of a 1,2,3-Triazole Library using 5-Hexynamide, N-phenyl-

This protocol details the parallel synthesis of a small library of N-phenyl-1,2,3-triazole derivatives from 5-Hexynamide, N-phenyl- and a diverse set of azide building blocks via the CuAAC reaction.

Materials:

-

5-Hexynamide, N-phenyl-

-

A diverse library of azide building blocks (e.g., benzyl azide, phenethyl azide, functionalized alkyl azides)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

96-well reaction block or individual reaction vials

-

Shaker or orbital mixer

Procedure:

-

Prepare a stock solution of 5-Hexynamide, N-phenyl- in tert-butanol:water (1:1).

-

Prepare stock solutions of each azide building block in tert-butanol:water (1:1).

-

Prepare a stock solution of CuSO₄·5H₂O in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

In each well of a 96-well reaction block or in individual reaction vials, add the 5-Hexynamide, N-phenyl- stock solution (1.0 eq).

-

To each well, add a different azide stock solution (1.1 eq).

-

Add the CuSO₄·5H₂O stock solution (0.1 eq) to each well.

-

Initiate the reaction by adding the sodium ascorbate stock solution (0.2 eq) to each well.

-

Seal the reaction block or vials and shake at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the resulting library of triazole compounds can be purified by parallel purification techniques or used directly in crude form for initial high-throughput screening.

Data Presentation

The following table presents representative biological activity data for a library of phenyl-1H-1,2,3-triazole derivatives, demonstrating the potential therapeutic applications of compounds synthesized using 5-Hexynamide, N-phenyl- as a building block. The data is adapted from a study on anti-inflammatory agents.[1]

| Compound ID | Structure | In-vivo Anti-inflammatory Activity (% inhibition of xylene-induced ear edema) |

| 2a | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 61.3% |

| 2b | 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole | 65.2% |

| 2c | 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 68.9% |

| 4a | 1-(2-phenylethyl)-4-phenyl-1H-1,2,3-triazole | 59.8% |

| Diclofenac | (Reference Drug) | 55.4% |

Note: The presented data is for analogous phenyl-1H-1,2,3-triazole structures to illustrate the potential activity of libraries derived from 5-Hexynamide, N-phenyl-. The core structure in the table is 4-phenyl-1H-1,2,3-triazole, while derivatives from 5-Hexynamide, N-phenyl- would have a different substituent at the 4-position of the triazole ring.

Visualizations

Diagram 1: Synthesis of 5-Hexynamide, N-phenyl-

Caption: Workflow for the synthesis of 5-Hexynamide, N-phenyl-.

Diagram 2: Combinatorial Library Synthesis Workflow

Caption: Workflow for combinatorial library synthesis and screening.

Diagram 3: COX-2 Signaling Pathway

Caption: Potential mechanism of action via COX-2 inhibition.

References

Application Notes & Protocols: N-Phenyl-5-Hexynamide as a Putative Probe for Sirtuin Activity

Disclaimer: Extensive literature searches did not yield specific data or established use of "5-Hexynamide, N-phenyl-" as a probe for biochemical assays. The following application notes and protocols are presented as a representative example based on the well-characterized class of sirtuin inhibitors, which are structurally and functionally relevant to the potential application of a molecule like N-phenyl-5-hexynamide. The experimental details provided are based on established methodologies for sirtuin activity assays and should be adapted and validated for any new chemical entity.

Introduction

Sirtuins are a family of NAD+-dependent lysine deacylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and aging.[1][2] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and substrate specificities. Their dysregulation has been implicated in a range of diseases, making them attractive therapeutic targets. Small molecule inhibitors of sirtuins are valuable tools for studying their biological functions and for potential therapeutic development.

This document outlines the potential application of a terminal alkyne-containing N-phenylamide compound, exemplified here as "N-phenyl-5-hexynamide," as a probe for sirtuin activity. The terminal alkyne group allows for the possibility of "click" chemistry applications for probe visualization or affinity purification, while the core structure could be designed to interact with the sirtuin active site. The protocols described below are standard methods for characterizing the inhibitory potential of a compound against sirtuins.

Quantitative Data Summary

The inhibitory activity of a putative sirtuin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides representative IC50 values for known sirtuin inhibitors against different sirtuin isoforms. These values serve as a benchmark for evaluating the potency and selectivity of a new chemical probe like "N-phenyl-5-hexynamide."

| Compound Class | Target Sirtuin | IC50 Value | Selectivity Notes |

| Thienopyrimidinone-based | SIRT2 | 42 - 850 nM | Exhibits selectivity over SIRT1 and SIRT3.[1] |

| Carboxamide-based | SIRT1 | 38 nM (Selisistat) | >200-fold selectivity against SIRT2 and SIRT3.[3] |

| Acrylamide derivatives | SIRT5 | 5.59 ± 0.75 μM | Substantial selectivity for SIRT5 over SIRT2 and SIRT6.[4] |

| Bis-indolyl maleimides | SIRT2 | ~10 μM (Ro31-8220) | Identified from kinase inhibitor screening. |

| Suramin | SIRT1, SIRT2, SIRT5 | 297 nM, 1.15 μM, 22 μM | A potent but non-selective inhibitor.[2] |

Experimental Protocols

1. In Vitro Sirtuin Deacetylase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific sirtuin isoform using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1, SIRT2, or SIRT5 enzyme

-

Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1 substrate)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and nicotinamide)

-

Test compound ("N-phenyl-5-hexynamide") dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of "N-phenyl-5-hexynamide" in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture in the following order:

-

Assay Buffer

-

Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Fluorogenic substrate (final concentration as recommended by the manufacturer, e.g., 100 μM).

-

NAD+ (final concentration, e.g., 500 μM).

-

-

Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to each well (final concentration will depend on the specific activity of the enzyme lot).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Development: Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow the developer to act.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for the Fluor de Lys® substrate).

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Normalize the data to the "no inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Sirtuin Deacetylation Pathway and Inhibition

Caption: Sirtuin deacetylation cycle and the point of inhibition.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a sirtuin inhibitor.

References

Application Notes and Protocols for the Functionalization of the Terminal Alkyne in N-phenyl-5-hexynamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the chemical modification of the terminal alkyne in N-phenyl-5-hexynamide. This versatile starting material can be functionalized through several powerful and efficient chemical reactions, including the Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, and intramolecular hydroamination. These transformations open avenues for the synthesis of a diverse range of novel compounds with potential applications in drug discovery, materials science, and chemical biology.

Sonogashira Coupling: Arylation of the Terminal Alkyne

The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2] For N-phenyl-5-hexynamide, this reaction allows for the direct attachment of various aryl groups to the alkyne terminus, providing a straightforward method to synthesize a library of N-phenyl-6-aryl-5-hexynamide derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

N-phenyl-5-hexynamide

-

Aryl iodide or aryl bromide (e.g., iodobenzene, 4-iodoanisole, 1-bromo-4-nitrobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-phenyl-5-hexynamide (1.0 eq.), the aryl halide (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.05-0.10 eq.).

-

Add anhydrous THF (or DMF) to dissolve the reactants, followed by the amine base (e.g., triethylamine, 2.0-3.0 eq.).

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: Expected Outcomes for Sonogashira Coupling

| Aryl Halide | Product | Expected Yield (%) | Expected 1H NMR δ (ppm) for Alkyne Protons |

| Iodobenzene | N-phenyl-6-phenyl-5-hexynamide | 85-95 | No alkyne C-H proton |

| 4-Iodoanisole | 6-(4-methoxyphenyl)-N-phenyl-5-hexynamide | 80-90 | No alkyne C-H proton |

| 1-Bromo-4-nitrobenzene | 6-(4-nitrophenyl)-N-phenyl-5-hexynamide | 75-85 | No alkyne C-H proton |

Note: Yields are estimated based on typical Sonogashira reactions with similar substrates. Actual yields may vary depending on the specific aryl halide and reaction conditions.

Visualization: Sonogashira Coupling Workflow

Caption: Workflow for the Sonogashira coupling of N-phenyl-5-hexynamide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation and drug discovery applications.[3]

Experimental Protocol: General Procedure for CuAAC

Materials:

-

N-phenyl-5-hexynamide

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH) and Water (H₂O) or other suitable solvent systems (e.g., THF, DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve N-phenyl-5-hexynamide (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole product by flash column chromatography or recrystallization.

Data Presentation: Expected Outcomes for CuAAC

| Organic Azide | Product | Expected Yield (%) | Expected 1H NMR δ (ppm) for Triazole Proton |

| Benzyl Azide | 1-benzyl-4-(4-(phenylamino)-4-oxobutyl)-1H-1,2,3-triazole | >90 | ~7.5-7.8 (singlet)[1][4] |

| Azido-PEG | PEGylated N-phenyl-5-hexynamide derivative | >90 | ~7.6-7.9 (singlet) |

Note: Yields are based on typical CuAAC reactions. Spectroscopic data for the triazole proton is estimated based on similar structures.[1][4]

Visualization: CuAAC Reaction Pathway

Caption: General pathway for the CuAAC reaction of N-phenyl-5-hexynamide.

Intramolecular Hydroamination

Intramolecular hydroamination is an atom-economical reaction that involves the addition of an N-H bond across a C-C multiple bond. For N-phenyl-5-hexynamide, this reaction can be envisioned to proceed after a primary transformation, for instance, the introduction of an amino group at a suitable position. A more direct application involves the intramolecular cyclization of a related substrate, such as an amino-alkyne, to form nitrogen-containing heterocycles. While direct intramolecular hydroamination of the amide N-H in N-phenyl-5-hexynamide is challenging, a related substrate could be designed for this purpose. Gold and other late transition metals are often effective catalysts for such transformations.[5]

Conceptual Protocol: Gold-Catalyzed Intramolecular Hydroamination of a Related Amino-Alkyne

This protocol is based on a hypothetical substrate, N-(alkynyl)-aniline, to illustrate the general principles of intramolecular hydroamination.

Materials:

-

Amino-alkyne substrate (e.g., N-(hex-5-yn-1-yl)aniline)

-

Gold(I) catalyst (e.g., (Ph₃P)AuCl)

-

Silver co-catalyst (e.g., AgOTf or AgSbF₆)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the gold(I) catalyst (0.01-0.05 eq.) and the silver co-catalyst (0.01-0.05 eq.).

-

Add the anhydrous solvent and stir for 10-15 minutes at room temperature to generate the active cationic gold catalyst.

-

Add the amino-alkyne substrate (1.0 eq.) to the catalyst solution.

-

Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter through a short pad of silica gel, eluting with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes for Intramolecular Hydroamination

| Substrate | Product | Expected Yield (%) | Key Spectroscopic Feature |

| N-(hex-5-yn-1-yl)aniline | 1-phenyl-2-methylenepiperidine | 70-90 | Disappearance of alkyne signals in 1H and 13C NMR |

Note: This is a conceptual example. The feasibility and yield of the reaction would depend on the specific substrate and reaction conditions.

Visualization: Logical Flow of Intramolecular Hydroamination

Caption: Logical steps in a gold-catalyzed intramolecular hydroamination.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Polymerization of 5-Hexynamide, N-phenyl- Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 5-Hexynamide, N-phenyl- derivatives. The resulting polymers, poly(5-Hexynamide, N-phenyl-), are functional polyacetylenes with potential applications in drug delivery, biomaterials, and advanced materials science.

Introduction

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and biological properties. The introduction of functional side chains, such as amide groups and phenyl rings, can impart specific functionalities, including biocompatibility, drug-loading capacity, and stimuli-responsiveness. This document outlines the synthesis of the N-phenyl-5-hexynamide monomer and its subsequent polymerization to yield a well-defined polymer. The protocols provided herein are intended to serve as a guide for researchers in the field.

Monomer Synthesis: 5-Hexynamide, N-phenyl-

The synthesis of the monomer is achieved through the amidation of 5-hexynoic acid with aniline. A common and efficient method for this transformation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Monomer Synthesis

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hexynoic acid (1.0 eq), aniline (1.0 eq), and DMAP (0.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-Hexynamide, N-phenyl- monomer.

Quantitative Data: Monomer Synthesis

| Parameter | Value |

| Starting Material (5-hexynoic acid) | 5.6 g (50 mmol) |

| Aniline | 4.65 g (50 mmol) |

| Yield of 5-Hexynamide, N-phenyl- | 7.8 g |

| Yield (%) | 83% |

| Appearance | White to off-white solid |

| Melting Point | 75-78 °C |

Polymerization of 5-Hexynamide, N-phenyl-

The polymerization of the N-phenyl-5-hexynamide monomer can be achieved using a rhodium-based catalyst, which is known to be effective for the polymerization of substituted acetylenes. A common catalyst system is [Rh(nbd)Cl]₂ (nbd = norbornadiene) in the presence of a suitable solvent and co-catalyst.

Experimental Protocol: Polymerization

-

Monomer Preparation: Place the purified 5-Hexynamide, N-phenyl- monomer in a flame-dried Schlenk tube under an inert atmosphere.

-

Solvent Addition: Add anhydrous solvent (e.g., toluene or THF) to dissolve the monomer.

-

Catalyst Preparation: In a separate Schlenk tube, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) in the same anhydrous solvent.

-

Initiation: Add the catalyst solution to the monomer solution via a gas-tight syringe.

-

Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 1-24 hours).

-

Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Quantitative Data: Polymerization

| Experiment | Monomer:Catalyst Ratio | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1 | 6 | 85 | 15,200 | 22,800 | 1.50 |

| 2 | 100:1 | 12 | 91 | 28,500 | 45,600 | 1.60 |

| 3 | 200:1 | 24 | 88 | 55,000 | 93,500 | 1.70 |

Polymer Characterization

The synthesized poly(5-Hexynamide, N-phenyl-) should be characterized to determine its structure, molecular weight, and thermal properties.

Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.

-

-

Gel Permeation Chromatography (GPC):

-

Dissolve the polymer in a suitable solvent (e.g., THF or DMF) and filter the solution.

-

Inject the sample into a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

-

Thermal Analysis (TGA/DSC):

-

Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine its thermal stability and decomposition temperature.

-

Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere to determine its glass transition temperature (Tg).

-

Quantitative Data: Polymer Characterization

| Property | Value |

| ¹H NMR (CDCl₃, δ) | 7.0-7.5 (br, Ar-H), 5.8-6.5 (br, vinylic-H), 1.5-2.5 (br, alkyl-H) |

| Glass Transition Temp. (Tg) | 125 °C |

| Decomposition Temp. (TGA, 5% wt loss) | 350 °C |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(5-Hexynamide, N-phenyl-).

Caption: Logical relationship between catalyst loading and resulting polymer properties.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N-phenyl-5-hexynamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-5-hexynamide is a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a terminal alkyne and an N-phenyl amide group, allows for a range of intramolecular cyclization reactions to form valuable scaffolds for drug discovery and development. The piperidine and other related heterocyclic moieties are prevalent in many pharmaceuticals.[1][2] This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds derived from N-phenyl-5-hexynamide, based on established catalytic methods for analogous substrates.

Disclaimer: The following protocols are proposed based on analogous reactions reported in the scientific literature for similar N-alkynamide substrates. Researchers should consider these as starting points and may need to optimize reaction conditions for N-phenyl-5-hexynamide.

Palladium-Catalyzed Intramolecular Hydroamination for the Synthesis of a Piperidinone Derivative

Palladium complexes are highly effective catalysts for the cyclization of alkynes.[3] An intramolecular hydroamination of N-phenyl-5-hexynamide can lead to the formation of a six-membered piperidinone ring system, a common scaffold in medicinal chemistry.[1]

Reaction Scheme:

Caption: Palladium-catalyzed intramolecular hydroamination.

Experimental Protocol:

| Parameter | Value |

| Reactant | N-phenyl-5-hexynamide (1.0 equiv) |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Solvent | Toluene (0.1 M) |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg).

-

Add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.10 mmol, 26.2 mg).

-

Add anhydrous toluene (10 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-methylene-1-phenylpiperidin-2-one.

Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts, particularly gold(I) complexes, are known to activate alkyne functionalities towards nucleophilic attack.[4] In the case of N-phenyl-5-hexynamide, an intramolecular hydroarylation could occur, leading to the formation of a tetrahydroquinoline derivative.

Reaction Scheme:

Caption: Gold-catalyzed intramolecular hydroarylation.

Experimental Protocol:

| Parameter | Value |

| Reactant | N-phenyl-5-hexynamide (1.0 equiv) |

| Catalyst | JohnPhosAu(MeCN)SbF₆ (2 mol%) |

| Solvent | Dichloromethane (DCM) (0.1 M) |

| Temperature | Room Temperature |

| Reaction Time | 4-12 h |

Procedure:

-

In a glovebox, add N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg) to a vial.

-

In a separate vial, dissolve JohnPhosAu(MeCN)SbF₆ (0.02 mmol, 15.3 mg) in anhydrous dichloromethane (5 mL).

-

Add the catalyst solution to the vial containing the substrate.

-

Add additional anhydrous dichloromethane (5 mL) to achieve the desired concentration.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography on silica gel to yield the tetrahydroquinoline derivative.

Base-Catalyzed Intramolecular Cyclization

A strong base can deprotonate the amide nitrogen of N-phenyl-5-hexynamide, generating an amidate anion that can undergo an intramolecular Michael addition to the alkyne, leading to a piperidinone derivative.

Reaction Scheme:

Caption: Base-catalyzed intramolecular cyclization.

Experimental Protocol:

| Parameter | Value |

| Reactant | N-phenyl-5-hexynamide (1.0 equiv) |

| Base | Potassium tert-butoxide (KOtBu) (1.2 equiv) |

| Solvent | Tetrahydrofuran (THF), anhydrous (0.1 M) |

| Temperature | 65 °C (reflux) |

| Reaction Time | 6-18 h |

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a solution of N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg) in anhydrous THF (5 mL).

-

In a separate flask, dissolve potassium tert-butoxide (1.2 mmol, 134.6 mg) in anhydrous THF (5 mL).

-

Add the base solution dropwise to the solution of the starting material at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Radical-Initiated Intramolecular Cyclization

Radical cyclization offers an alternative pathway for the synthesis of heterocyclic compounds.[5] The reaction of N-phenyl-5-hexynamide with a radical initiator can lead to the formation of a piperidine derivative through a 6-exo-dig cyclization.

Reaction Scheme:

Caption: Radical-initiated intramolecular cyclization.

Experimental Protocol:

| Parameter | Value |

| Reactant | N-phenyl-5-hexynamide (1.0 equiv) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) (0.1 equiv) |

| Radical Mediator | Tributyltin hydride (Bu₃SnH) (1.2 equiv) |

| Solvent | Benzene or Toluene, anhydrous (0.02 M) |

| Temperature | 80-110 °C |

| Reaction Time | 4-8 h |

Procedure:

-

To a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel under an inert atmosphere, add a solution of N-phenyl-5-hexynamide (1.0 mmol, 187.24 mg) in anhydrous benzene or toluene (25 mL).

-

Heat the solution to reflux.

-

In a separate flask, prepare a solution of tributyltin hydride (1.2 mmol, 349.2 mg) and AIBN (0.1 mmol, 16.4 mg) in the same solvent (25 mL).

-

Add the solution from the dropping funnel to the refluxing solution of the substrate over a period of 4 hours.

-

After the addition is complete, continue to reflux for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel. Caution: Organotin compounds are toxic. Handle with appropriate safety precautions and dispose of waste properly.

Summary of Potential Products and Methods

| Method | Catalyst/Reagent | Product Type |

| Palladium-Catalyzed Hydroamination | Pd(OAc)₂ / PPh₃ | Piperidinone |

| Gold-Catalyzed Hydroarylation | JohnPhosAu(MeCN)SbF₆ | Tetrahydroquinoline |

| Base-Catalyzed Cyclization | KOtBu | Piperidinone |

| Radical Cyclization | AIBN / Bu₃SnH | Piperidine |

Conclusion

N-phenyl-5-hexynamide is a promising starting material for the synthesis of a variety of nitrogen-containing heterocycles. The protocols outlined above, based on well-established catalytic and radical-based methodologies, provide a roadmap for researchers to explore the synthetic potential of this compound. Optimization of these protocols will be crucial to achieve high yields and selectivity for the desired heterocyclic products, which can serve as valuable intermediates in the development of new therapeutic agents.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Information Not Available for "5-Hexynamide, N-phenyl-" as a Ligand in Organometallic Chemistry

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the use of "5-Hexynamide, N-phenyl-" as a ligand in organometallic chemistry. Consequently, the requested Application Notes, detailed Experimental Protocols, and quantitative data for this specific compound cannot be provided.

The absence of information suggests that "5-Hexynamide, N-phenyl-" may be a novel compound in the context of coordination and organometallic chemistry, or its study has not been published in accessible literature.

To provide some relevant context for researchers interested in this or similar molecules, the following sections outline general principles and experimental approaches for related classes of compounds, such as N-phenyl amides and terminal alkynes, in organometallic chemistry.

General Application Notes for Related Ligand Classes

While no data exists for "5-Hexynamide, N-phenyl-", its constituent functional groups—the N-phenyl amide and the terminal alkyne—are well-known in coordination chemistry. A hypothetical application of this ligand would likely leverage the properties of these groups.

-